

# Spectroscopic Profile of Hex-2-yne-1,5-dioic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Hex-2-yne-1,5-dioic acid

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This technical guide provides a detailed overview of the predicted spectroscopic data for **Hex-2-yne-1,5-dioic acid**. Due to a lack of readily available experimental spectra for this specific compound, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is intended to support researchers, scientists, and drug development professionals in the identification and characterization of this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Hex-2-yne-1,5-dioic acid**. These predictions are derived from the analysis of similar chemical structures and functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent: DMSO- $d_6$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	2H	-COOH
~2.8	Triplet	2H	-CH <sub>2</sub> -C≡
~2.4	Triplet	2H	-CH <sub>2</sub> -COOH

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Carbon Type	Assignment
~172	Quaternary	-COOH
~154	Quaternary	-C≡C-COOH
~80	Quaternary	-C≡C-
~75	Quaternary	-C≡C-
~35	Methylene	-CH <sub>2</sub> -COOH
~18	Methylene	-CH <sub>2</sub> -C≡

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
2500-3300	Strong, Broad	O-H	Stretching
2260-2100	Medium-Weak	C≡C	Stretching
1710-1680	Strong	C=O	Stretching
1440-1395	Medium	O-H	Bending
1320-1210	Medium	C-O	Stretching

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
142.0266	[M] <sup>+</sup> (Exact Mass)
125	[M-OH] <sup>+</sup>
97	[M-COOH] <sup>+</sup>
45	[COOH] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as **Hex-2-ynedioic acid**.

## NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Hex-2-ynedioic acid**.

Materials:

- **Hex-2-ynedioic acid** sample
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Dissolve approximately 5-10 mg of **Hex-2-ynedioic acid** in 0.5-0.7 mL of DMSO-d<sub>6</sub> in a clean, dry NMR tube.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

- Insert the NMR tube into the spectrometer.
- Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Acquire the  $^{13}\text{C}$  NMR spectrum. Typical parameters include a  $45^\circ$  pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used.

## Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **Hex-2-ynedioic acid**.

Materials:

- **Hex-2-ynedioic acid** sample
- Potassium bromide (KBr) (IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Place a small amount (1-2 mg) of **Hex-2-ynedioic acid** and approximately 100-200 mg of dry KBr powder in an agate mortar.
- Grind the mixture thoroughly with the pestle to create a fine, homogeneous powder.
- Transfer a portion of the powder to the pellet press die.
- Apply pressure to the die to form a thin, transparent KBr pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically scanning from  $4000$  to  $400\text{ cm}^{-1}$ .

## Mass Spectrometry

Objective: To determine the mass-to-charge ratio of **Hex-2-ynedioic acid** and its fragments.

Materials:

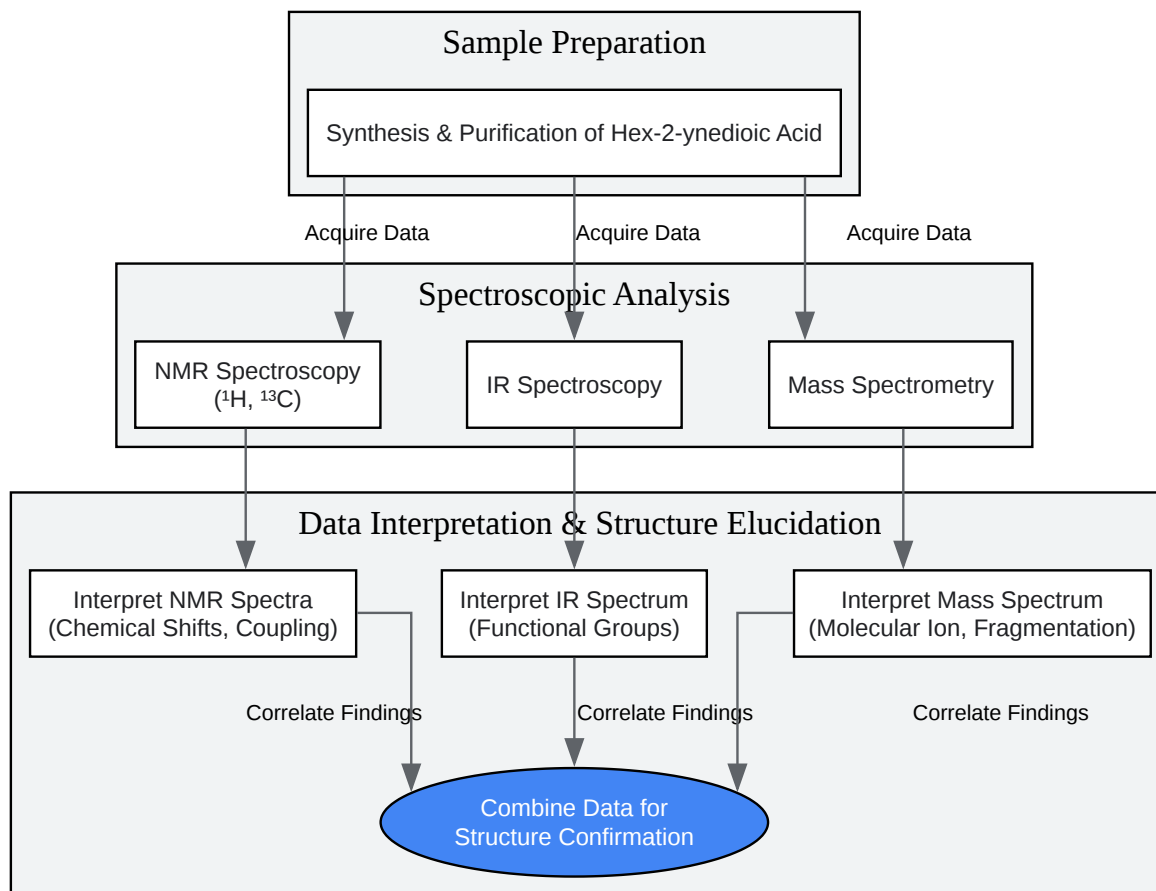
- **Hex-2-ynedioic acid** sample
- Methanol or other suitable solvent
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

- Prepare a dilute solution of **Hex-2-ynedioic acid** in a suitable solvent such as methanol.
- Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.
- Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the  $[M-H]^-$  ion.
- To obtain fragmentation data, perform MS/MS analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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